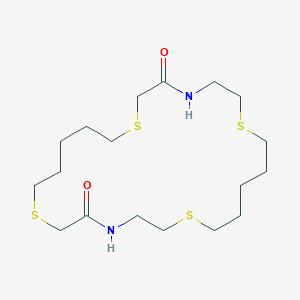
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione is a complex organic compound with a unique structure characterized by the presence of sulfur and nitrogen atoms within a large ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the large ring structure. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with unique properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to metal ions in enzymes, altering their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetrathia-13,16-diazacyclooctadecane: Similar in structure but with a smaller ring size.
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane: Contains oxygen atoms instead of sulfur.
1,4,7-Trithia-10,13-diazacyclotridecane: Contains fewer sulfur atoms and a smaller ring.
Uniqueness
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione is unique due to its larger ring size and the presence of multiple sulfur and nitrogen atoms. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
71067-06-6 |
|---|---|
Molekularformel |
C18H34N2O2S4 |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
1,7,13,19-tetrathia-4,16-diazacyclotetracosane-3,17-dione |
InChI |
InChI=1S/C18H34N2O2S4/c21-17-15-25-11-5-2-6-12-26-16-18(22)20-8-14-24-10-4-1-3-9-23-13-7-19-17/h1-16H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
QBOWJJKLJPYOSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCSCCNC(=O)CSCCCCCSCC(=O)NCCSCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


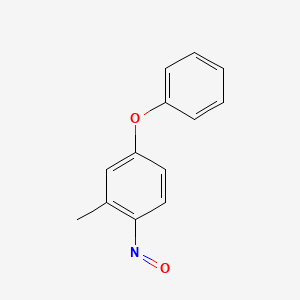
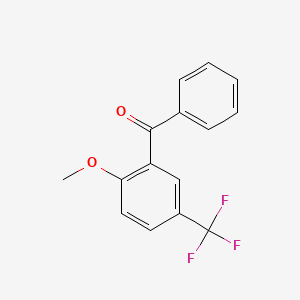
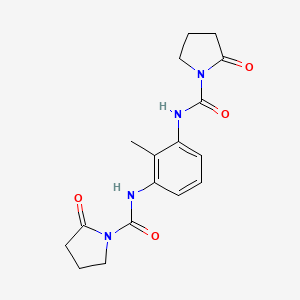
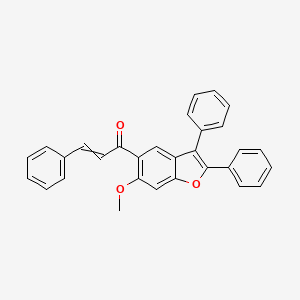
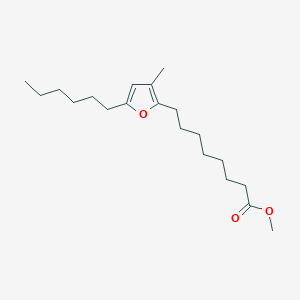
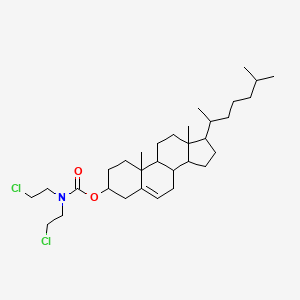
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
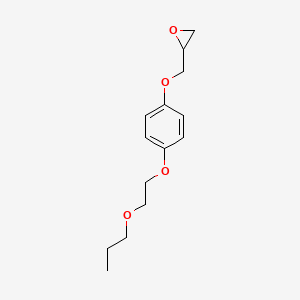
![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
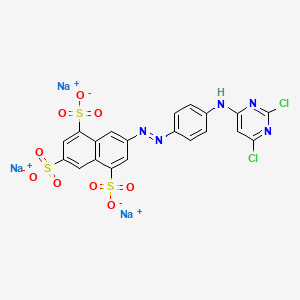
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)

![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
